o-Cresol sulfate
Overview
Description
O-Cresol is a cresol that is phenol substituted by a methyl group at position 2 . It is a colorless solid that is widely used intermediate in the production of other chemicals . It is a derivative of phenol and is an isomer of p-cresol and m-cresol .
Synthesis Analysis
O-Cresol is mainly used as a precursor to other compounds. Chlorination and etherification gives members of commercially important herbicides . It is also a minor urinary metabolite of toluene .Molecular Structure Analysis
The molecular formula of o-Cresol sulfate is C7H8O4S . Its average mass is 188.201 Da and its monoisotopic mass is 188.014328 Da .Chemical Reactions Analysis
O-Cresol is mainly used as a precursor to other compounds. Chlorination and etherification gives members of commercially important herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA). Nitration gives dinitrocresol, a popular herbicide .Scientific Research Applications
Biodegradation in Anoxic Aquifers
o-Cresol, along with its isomers m- and p-cresol, has been studied for biodegradation in anoxic aquifers. Biodegradation is favored under sulfate-reducing conditions compared to methanogenic conditions. This process is significant in environmental remediation, particularly for contaminants in groundwater and soil (Smolenski & Suflita, 1987).
Electrochemical Degradation in Wastewater Treatment
Research has shown the potential of electrochemical degradation of cresols, including o-cresol, in wastewater treatment. This involves using electrochemical cells to reduce chemical oxygen demand in wastewater, which is critical for improving water quality and preventing environmental contamination (Rajkumar & Palanivelu, 2003).
Biodegradation by Microorganisms
o-Cresol's biodegradation by specific microorganisms like Pseudomonas spp. has been a focus area. This aspect is particularly relevant in treating industrial wastewater where o-cresol is present, as it's hazardous even at low concentrations (Hamitouche et al., 2015).
Soil Flushing for Cresol Contamination
Studies on soil flushing, particularly using surfactants, have demonstrated efficacy in removing cresols, including o-cresol, from contaminated soil. This process is vital for soil remediation and reducing environmental threats posed by persistent chemicals like cresols (Gitipour et al., 2014).
Role in Kidney Function
o-Cresol sulfate has been researched in the context of kidney function, particularly its removal during hemodialysis. Understanding this process is crucial for improving treatments for kidney disease patients and reducing the buildup of toxic substances in the body (Martinez et al., 2005).
Safety And Hazards
Exposure to cresols can be harmful. Breathing high levels of cresols for a short time results in irritation of the nose and throat . It may cause skin eruptions, as well as liver and kidney damage . It may also cause burns to the eyes, headache, dizziness, nausea, vomiting, stomach pain, exhaustion, and possibly coma .
Future Directions
High levels of indoxyl sulfate (IS) and p-cresyl sulfate (PCS) in the serum have been used to predict cardiovascular events and are also implicated in vascular disease, including arteriosclerosis, endothelial inflammation, oxidative stress, and vascular calcification . Therefore, future research could focus on the role of o-Cresol sulfate in cardiovascular events and vascular diseases .
properties
IUPAC Name |
(2-methylphenyl) hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-6-4-2-3-5-7(6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGSXDXRHXMAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Cresol sulfate | |
CAS RN |
3233-56-5, 26590-31-8 | |
Record name | 2-Methylphenyl hydrogen sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3233-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Cresol sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cresolsulfonic acid (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cresolsulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-CRESOL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X87HHK9AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | o-Cresol sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240655 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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